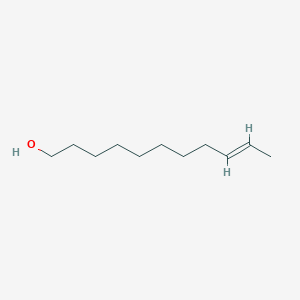
Undec-9-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-9-enol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
Undec-9-enol serves as a key intermediate in the synthesis of various compounds:
- Alkylation Reactions : It can undergo alkylation to form more complex alcohols and ethers.
- Polymerization : Utilized as a monomer in the production of polymers, contributing to materials with tailored properties.
Table 1: Summary of Synthetic Applications
| Application Type | Description | Example Products |
|---|---|---|
| Alkylation | Formation of alcohols and ethers | Octyl ethers |
| Polymerization | Monomer for polymer synthesis | Polyolefins |
| Functionalization | Modification to enhance reactivity | Derivatives for pharmaceuticals |
Fragrance and Flavor Industry
In the fragrance industry, this compound is valued for its pleasant odor profile. It is used as a fragrance ingredient due to its floral and fruity notes, making it suitable for perfumes and scented products. Additionally, it is employed as a flavoring agent in food products.
Case Study: Use in Fragrance Development
A notable case study involved the formulation of a new line of perfumes where this compound was incorporated to enhance the olfactory profile. The study demonstrated that:
- Consumer Preference : The inclusion of this compound significantly increased consumer acceptance compared to formulations without it.
- Stability : The compound exhibited good stability under various storage conditions.
Potential Therapeutic Uses
Emerging research suggests that this compound may have potential therapeutic applications:
- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in topical formulations.
Table 2: Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.75 mg/mL |
Propriétés
Numéro CAS |
112-46-9 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
(E)-undec-9-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,12H,4-11H2,1H3/b3-2+ |
Clé InChI |
XWGRSDLPOHMWEO-NSCUHMNNSA-N |
SMILES |
CC=CCCCCCCCCO |
SMILES isomérique |
C/C=C/CCCCCCCCO |
SMILES canonique |
CC=CCCCCCCCCO |
Key on ui other cas no. |
112-46-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















